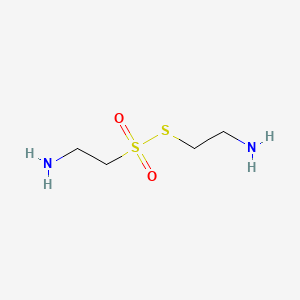

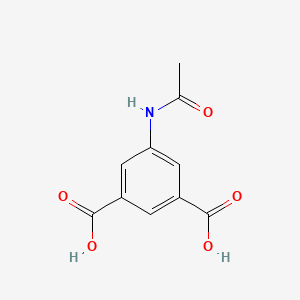

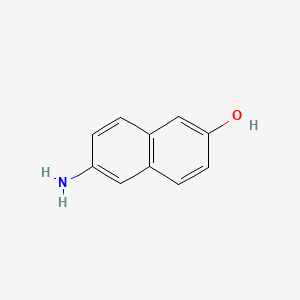

![molecular formula C9H10O3S B1267774 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid CAS No. 58980-52-2](/img/structure/B1267774.png)

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, also known as 2-HESB, is a sulfonated benzoic acid derivative belonging to the class of organic compounds known as hydroxybenzoic acid esters. 2-HESB is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in various laboratory experiments.

Scientific Research Applications

Drug Design and Synthesis

This compound can be used in the design and synthesis of novel drugs . For instance, it can be used as an acidic head in the design of compounds having benzoic acid, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail . These compounds can be characterized by physicochemical and spectrophotometric analysis .

Anti-Diabetic Activity

Compounds designed using 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid have shown promising results in the treatment of diabetes . Specifically, these compounds exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects as weight gain .

PPARγ Agonist Activity

The designed compounds were evaluated for in vitro PPARγ agonist activity . PPARγ (peroxisome proliferator activated receptor γ) is a member of the peroxisome proliferator activated receptor family and has been the subject of extensive research for its importance in glucose and lipid homeostasis .

Hypoglycemic Activity

The compounds were also evaluated for their in vivo hypoglycemic activity in Wistar strain of albino rats . This suggests potential applications in the treatment of conditions related to blood sugar levels.

Chemical Research

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and burstiness from its diverse applications.

Material Science

This compound can also be used in material science research. Its complex structure and diverse applications make it a valuable compound for researchers in this field.

properties

IUPAC Name |

2-(2-hydroxyethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSPGCUGRGURES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302476 |

Source

|

| Record name | 2-[(2-hydroxyethyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid | |

CAS RN |

58980-52-2 |

Source

|

| Record name | NSC151194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-hydroxyethyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

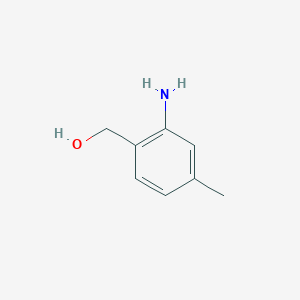

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)